1-(2-(5-(2-Methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide
Description
This compound features a complex heterocyclic structure, combining a 2-methyl-2,3-dihydrobenzofuran moiety linked to an isoxazole ring via an acetyl group, which is further connected to a piperidine-4-carboxamide scaffold. The piperidine carboxamide moiety is a common pharmacophore in medicinal chemistry, often associated with CNS permeability and enzyme inhibition.
Properties
IUPAC Name |
1-[2-[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]acetyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-12-8-15-9-14(2-3-17(15)26-12)18-10-16(22-27-18)11-19(24)23-6-4-13(5-7-23)20(21)25/h2-3,9-10,12-13H,4-8,11H2,1H3,(H2,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCSVKSXMEHSRLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)CC(=O)N4CCC(CC4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-(5-(2-Methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A piperidine ring
- An isoxazole moiety
- A dihydrobenzofuran component
This structural diversity is linked to various biological activities, making it a candidate for further pharmacological exploration.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, dihydrobenzofuran derivatives have shown efficacy against various cancer cell lines. The compound has been evaluated for its ability to inhibit tumor growth and induce apoptosis in cancer cells.
Case Study: In Vitro Evaluation
A study conducted on derivatives of dihydrobenzofuran demonstrated that certain analogs significantly inhibited the proliferation of HeLa and MCF-7 cancer cells, with IC50 values ranging from 0.37 µM to 0.95 µM, indicating strong cytotoxic effects compared to standard treatments like sorafenib (IC50 = 7.91 µM) . Flow cytometry analysis revealed that these compounds induced apoptotic cell death and arrested the cell cycle in the sub-G1 phase.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5d | HeLa | 0.37 | Apoptosis induction |
| 5g | HeLa | 0.73 | Apoptosis induction |
| 5k | HeLa | 0.95 | Apoptosis induction |
| Sorafenib | HeLa | 7.91 | Standard reference |
The biological activity of 1-(2-(5-(2-Methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide may involve multiple mechanisms:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule formation, leading to cell cycle arrest.
- Induction of Apoptosis : The activation of apoptotic pathways is a common mechanism among compounds targeting cancer cells.
- Targeting Specific Receptors : In silico studies suggest potential binding to vascular endothelial growth factor receptors (VEGFR), which are crucial in tumor angiogenesis .
Additional Biological Activities
Beyond anticancer properties, the compound's structural components suggest potential for other biological activities:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related molecules, leveraging available evidence and synthesis strategies:
Table 1: Structural and Functional Comparisons
Key Findings
Structural Analogues (Isoxazole Derivatives): The patent-derived compound 1-[5-(3-chlorophenyl)-isoxazol-3-yl]-ethanone shares the isoxazole core with the target compound but lacks the dihydrobenzofuran and piperidine moieties. Substitution patterns on the isoxazole ring (e.g., aryl vs. heteroaryl groups) influence solubility and bioactivity. For example, dihydrobenzofuran-linked isoxazoles may exhibit improved metabolic resistance over phenyl-substituted analogues due to reduced oxidative degradation.
Functional Analogues (Imidazolinones and Thiazoles): Imazamox (), an imidazolinone herbicide, highlights the importance of heterocyclic cores in agrochemical design. Thiazole derivatives () incorporate oxazolidinone and ureido groups, which are associated with antimicrobial activity. The target compound’s piperidine carboxamide may serve a similar role in enhancing bioavailability or target affinity .
Synthesis Insights: The Grignard-based method for synthesizing 1-[5-(3-chlorophenyl)-isoxazol-3-yl]-ethanone () suggests that analogous strategies (e.g., nucleophilic acyl substitution) could be adapted for the target compound’s acetyl-piperidine linkage. However, the dihydrobenzofuran component may require specialized coupling conditions to preserve stereochemistry .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(2-(5-(2-Methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide, and how can multi-step yields be improved?
- Methodology :
- Stepwise Functionalization : Prioritize the assembly of the isoxazole ring via 1,3-dipolar cycloaddition between nitrile oxides and alkynes, followed by coupling with the dihydrobenzofuran moiety (see analogous synthesis in ).
- Catalytic Optimization : Screen palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling steps to enhance regioselectivity and yield .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or THF) for amide bond formation to minimize side reactions .
Q. Which characterization techniques are most reliable for confirming the structure of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to verify connectivity of the piperidine, isoxazole, and dihydrobenzofuran moieties. Pay attention to coupling constants (e.g., diastereotopic protons in the dihydrobenzofuran ring) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]⁺) with <2 ppm mass accuracy .
- X-ray Crystallography : If single crystals are obtainable, resolve absolute stereochemistry and intermolecular interactions .
Q. How can researchers design initial biological screening assays for this compound?
- Methodology :
- Target Selection : Prioritize kinases or GPCRs based on structural analogs (e.g., piperidine-carboxamide derivatives in ).
- In Vitro Assays : Use fluorescence polarization for binding affinity studies or enzymatic assays (e.g., luciferase-based ATP consumption for kinases) .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., unexpected NOE effects or split signals) be resolved during structural elucidation?
- Methodology :
- Dynamic NMR Studies : Perform variable-temperature NMR to assess conformational flexibility, especially in the piperidine ring .
- DFT Calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify discrepancies arising from tautomerism or solvent effects .
- 2D NMR Techniques : Employ HSQC, HMBC, and NOESY to resolve ambiguous proton-carbon correlations and spatial proximities .
Q. What computational strategies are effective for predicting the compound’s binding mode to biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide with homology models of targets (e.g., derived from PDB entries for related receptors) .
- MD Simulations : Run 100-ns molecular dynamics simulations in explicit solvent to assess binding stability and identify key residues (e.g., hydrophobic pockets accommodating the dihydrobenzofuran group) .
- Free Energy Perturbation (FEP) : Calculate relative binding affinities for analogs to guide SAR studies .
Q. How can researchers address low solubility or stability in physiological buffers during in vivo studies?
- Methodology :
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to the carboxamide or acetyl moiety to enhance bioavailability .
- Nanoparticle Formulation : Use PEGylated liposomes or polymeric nanoparticles to improve aqueous dispersion and controlled release .
Q. What experimental design principles minimize variability in SAR studies for this compound?
- Methodology :
- Design of Experiments (DoE) : Apply fractional factorial designs to evaluate critical variables (e.g., substituent position on the isoxazole ring, piperidine substitution patterns) .
- Orthogonal Analytical Validation : Cross-validate bioactivity data using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to reduce false positives .
Data Contradiction and Optimization
Q. How should researchers interpret conflicting bioactivity data between in vitro and cell-based assays?
- Methodology :
- Membrane Permeability Assessment : Use Caco-2 cell monolayers or PAMPA assays to quantify passive diffusion and efflux ratios .
- Metabolite Screening : Perform LC-MS/MS to identify degradation products or active metabolites in cell lysates .
Q. What strategies optimize reaction conditions for late-stage functionalization of the piperidine ring?
- Methodology :
- Microwave-Assisted Synthesis : Reduce reaction times for SNAr or Buchwald-Hartwig aminations while maintaining regioselectivity .
- Flow Chemistry : Implement continuous-flow systems to stabilize intermediates (e.g., acylpiperidine derivatives) and improve scalability .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
